molecular formula C13H19N3O6 B13063132 N,N',N''-Triacryloydiethylenetriamine

N,N',N''-Triacryloydiethylenetriamine

Cat. No.: B13063132
M. Wt: 313.31 g/mol
InChI Key: ZPTHKNCDQGSGNT-UHFFFAOYSA-N
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Description

N,N’,N’'-Triacryloydiethylenetriamine: is a polyfunctional acrylamide monomer known for its high reactivity, water solubility, and stability. This compound is widely used in various industrial applications due to its excellent curability and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’,N’'-Triacryloydiethylenetriamine is synthesized through the reaction of diethylenetriamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of N,N’,N’'-Triacryloydiethylenetriamine involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-Triacryloydiethylenetriamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’,N’'-Triacryloydiethylenetriamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.

    Biology: Employed in the development of biomolecule-responsive gels and stimuli-responsive gels for drug delivery systems.

    Medicine: Utilized in the fabrication of medical devices and materials due to its biocompatibility.

    Industry: Applied in the manufacturing of coatings, adhesives, and optical materials.

Mechanism of Action

The mechanism of action of N,N’,N’'-Triacryloydiethylenetriamine involves its ability to form crosslinked networks through radical polymerization. The acrylamide groups in the compound react with radical initiators to form a three-dimensional polymer network. This crosslinking ability is crucial for its applications in creating hydrogels and other polymeric materials .

Comparison with Similar Compounds

  • N,N’,N’'-Triacryloyltriethylenetetramine
  • N,N’,N’'-Triacryloylmethylenediamine

Comparison: N,N’,N’'-Triacryloydiethylenetriamine is unique due to its high reactivity and excellent water solubility compared to other similar compounds. Its stability and safety profile also make it a preferred choice in various applications .

Properties

Molecular Formula

C13H19N3O6

Molecular Weight

313.31 g/mol

IUPAC Name

[2-[prop-2-enoyloxy-[2-(prop-2-enoyloxyamino)ethyl]amino]ethylamino] prop-2-enoate

InChI

InChI=1S/C13H19N3O6/c1-4-11(17)20-14-7-9-16(22-13(19)6-3)10-8-15-21-12(18)5-2/h4-6,14-15H,1-3,7-10H2

InChI Key

ZPTHKNCDQGSGNT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)ONCCN(CCNOC(=O)C=C)OC(=O)C=C

Origin of Product

United States

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